Dimethyldipropylammonium Hydroxide

Zeolite Synthesis Structure-Directing Agent MSE Framework

Dimethyldipropylammonium hydroxide (DMDPAOH), CAS 836597-65-0, is a quaternary ammonium hydroxide with the molecular formula C₈H₂₁NO and a molecular weight of 147.26 g/mol. It is most prominently employed as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of novel zeolite frameworks, including MSE-type UZM-35 , YFI-type YNU-5 , and layered precursors such as RUB-41.

Molecular Formula C8H21NO
Molecular Weight 147.26 g/mol
CAS No. 836597-65-0
Cat. No. B3287048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldipropylammonium Hydroxide
CAS836597-65-0
Molecular FormulaC8H21NO
Molecular Weight147.26 g/mol
Structural Identifiers
SMILESCCC[N+](C)(C)CCC.[OH-]
InChIInChI=1S/C8H20N.H2O/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H2/q+1;/p-1
InChIKeyOSSXLTCIVXOQNK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldipropylammonium Hydroxide (CAS 836597-65-0): A Commercially Viable, Simple Quaternary Ammonium OSDA for Advanced Zeolite Synthesis


Dimethyldipropylammonium hydroxide (DMDPAOH), CAS 836597-65-0, is a quaternary ammonium hydroxide with the molecular formula C₈H₂₁NO and a molecular weight of 147.26 g/mol . It is most prominently employed as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of novel zeolite frameworks, including MSE-type UZM-35 [1], YFI-type YNU-5 [2], and layered precursors such as RUB-41 [3]. Unlike many specialized OSDAs, DMDPAOH is recognized for its simple molecular architecture and commercial availability, making it a strategically important reagent for both academic research and industrial catalyst development [4].

Why Generic Substitution of Dimethyldipropylammonium Hydroxide Is Not Feasible in Zeolite Synthesis


In zeolite synthesis, the OSDA is not merely a passive template but a critical determinant of the resulting framework topology, phase purity, and Al siting. Dimethyldipropylammonium hydroxide directs the formation of specific zeolite structures (e.g., MSE, YFI) that cannot be obtained using common, structurally simpler quaternary ammonium compounds like tetrapropylammonium hydroxide (TPAOH), which typically yields MFI-type zeolites [1]. Furthermore, even within the same MSE framework, substituting DMDPAOH with the complex, bicyclic OSDA used for MCM-68 results in a dramatically different distribution of catalytically active Brønsted acid sites, with 61% versus 33% located in the 12-ring channels, respectively [2]. Thus, direct replacement of DMDPAOH alters not only the synthesis outcome but also the fundamental catalytic properties of the material, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for Dimethyldipropylammonium Hydroxide Against Closest Analogs


Simplified OSDA Structure and Commercial Availability Compared to the Bicyclic SDA Required for MCM-68

The synthesis of MSE-type zeolite MCM-68 requires a complex, custom-synthesized bicyclic OSDA, whereas UZM-35 with the identical MSE topology is crystallized using commercially available dimethyldipropylammonium hydroxide (DMDPAOH). This represents a substantial reduction in reagent complexity and procurement barrier [1]. DMDPAOH is described in the primary literature as 'much simpler and cheaper than the already known organic SDAs leading to the synthesis of MCM-68' [2].

Zeolite Synthesis Structure-Directing Agent MSE Framework

Accelerated Crystallization Kinetics: 4 Days for Seeded UZM-35 vs. 14 Days for MCM-68

In a direct, seed-assisted synthesis comparison, the crystallization time for UZM-35 using DMDPAOH was reduced to 4 days, compared to 14 days required for MCM-68 and 7 days for traditional unseeded UZM-35 synthesis [1]. This 3.5-fold acceleration versus MCM-68 represents a significant process intensification advantage.

Zeolite Crystallization Synthesis Kinetics Process Efficiency

Superior Crystallization Reproducibility via Interzeolite Conversion Route: ≤1.5 Days vs. Conventional 7 Days

Conventional hydrothermal synthesis of UZM-35 with DMDPAOH from amorphous reagents suffers from a narrow crystallization field and poor reproducibility. An improved interzeolite conversion (IZC) route using USY zeolites and seed crystals achieves phase-pure UZM-35 with crystallization kinetics of ≤1.5 days, compared to 7 days for the conventional route, while exhibiting high reproducibility [1].

Zeolite Synthesis Reproducibility Crystallization Kinetics Process Robustness

Divergent Brønsted Acid Site Location in MSE Framework: 33% (UZM-35/DMDPAOH) vs. 61% (MCM-68/Bicyclic OSDA) in 12-Ring Channels

MSE-type zeolites synthesized with different OSDAs exhibit distinct Al siting. In UZM-35 (synthesized with DMDPAOH), only 33% of Brønsted acid sites reside in the 12-ring channel, with the majority located in the 10-ring channels and/or supercages. In contrast, MCM-68 (synthesized with a bicyclic OSDA) has 61% of its acid sites in the 12-ring channel [1]. This 1.85-fold difference in acid site location directly impacts catalytic performance in hydrocarbon cracking reactions [1].

Acid Site Distribution Zeolite Catalysis Structure-Property Relationship

Expanded Synthesis Window for Si/Al Ratio in Seed-Assisted DMDPAOH System vs. MCM-68 and Unseeded UZM-35

The seed-assisted synthesis of UZM-35 with DMDPAOH significantly widens the operational window for the Si/Al ratio and reduces sensitivity to the Na⁺/K⁺ ratio in the synthesis gel, compared to the synthetic systems for MCM-68 and traditional unseeded UZM-35 [1]. While exact Si/Al ranges are not numerically reported in the primary comparison, the widened window was reported as 'significant' and enabled subsequent dealumination to Si/Al >200 for downstream catalytic applications [1].

Synthesis Flexibility Si/Al Ratio Control Process Robustness

Validated Application Scenarios for Dimethyldipropylammonium Hydroxide Based on Quantitative Evidence


Scalable Synthesis of MSE-Type Zeolite UZM-35 for NH₃-SCR Catalysis

Industrial and academic groups seeking to produce MSE-type zeolites for NH₃-selective catalytic reduction (SCR) of NOx should prioritize DMDPAOH-derived UZM-35. The commercially available, simple OSDA drastically reduces procurement complexity versus the bicyclic SDA required for MCM-68 [1]. When synthesized via the interzeolite conversion route, crystallization is completed in ≤1.5 days with high reproducibility, a 4.7-fold improvement over conventional methods [2]. Cu-UZM-35 catalysts exhibit comparable deNOx activity to the benchmark Cu-SSZ-13, with a hydrothermally wider operating temperature window after aging at 750°C, and Fe-UZM-35 demonstrates the best low-temperature NH₃-SCR activity among iron-zeolites reported [3].

Synthesis of Novel YFI-Type Zeolite YNU-5 for Acid-Catalyzed Reactions

DMDPAOH is the enabling OSDA for the novel YFI-framework zeolite YNU-5, which features a unique 12–12–8-ring pore system with isolated 8-ring channels [1]. YNU-5 cannot be synthesized with common OSDAs like TPAOH; DMDPAOH is essential. The resulting material offers a tunable Si/Al ratio from 9 to >200 via post-synthetic acid treatment [1], and further synthetic optimization using FAU-type zeolites as Si/Al sources has improved reproducibility and framework quality [2]. This positions DMDPAOH as a critical reagent for researchers developing next-generation solid acid catalysts for methanol-to-olefins (MTO) and hydrocarbon cracking processes.

Synthesis of MSE-Type Titanosilicates (Ti-UZM-35) for Green Oxidation Catalysis

Postsynthetic incorporation of Ti⁴⁺ into dealuminated UZM-35 (synthesized with DMDPAOH) yields Ti-UZM-35, a titanosilicate catalyst for phenol hydroxylation using H₂O₂ as a green oxidant [1]. Ti-UZM-35 exhibits catalytic activity comparable to Ti-MCM-68, while the parent UZM-35 is synthesized with a 3.5-fold shorter crystallization time (4 vs. 14 days) and a widened Si/Al operational window [1]. The H₂O₂ utilization efficiency reaches 70% with optimized feeding, and the catalyst is stable over multiple regeneration-reuse cycles [1]. This supports DMDPAOH procurement for laboratories and pilot plants developing sustainable oxidation processes.

Photoresist Stripping Formulations in Semiconductor Manufacturing

US Patent 2014/0155310 discloses that dimethyldipropylammonium hydroxide is one of three specifically claimed quaternary ammonium hydroxides (alongside tetramethylammonium hydroxide and methyltriethylammonium hydroxide) for dynamic multi-purpose photoresist removal solutions containing dimethylsulfoxide, an alkanolamine, and <3 wt% water [1]. This patent-protected application provides a validated procurement pathway for DMDPAOH in the semiconductor industry, where precise resist stripping without substrate damage is critical.

Quote Request

Request a Quote for Dimethyldipropylammonium Hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.